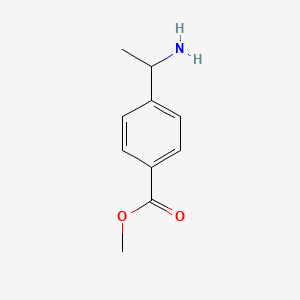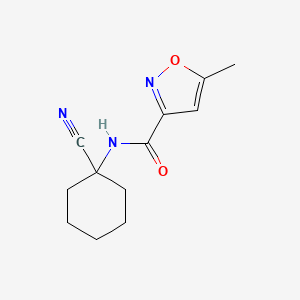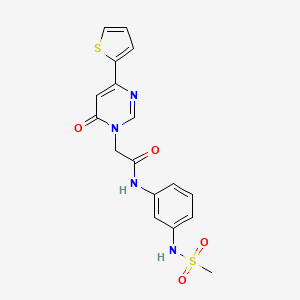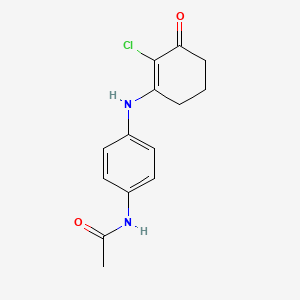
Methyl 4-(1-aminoethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-aminoethyl)benzoate is a chemical compound with the CAS Number: 80051-07-6 . It has a molecular weight of 179.22 . The compound appears as a white to yellow sticky oil to solid or solid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-(1-aminoethyl)benzoate . The InChI code is 1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 4-(1-aminoethyl)benzoate is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The physical form is a white to yellow sticky oil to solid or solid .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Methyl 4-(1-aminoethyl)benzoate has been utilized in the synthesis of various chemical compounds. For example, Taylor et al. (1996) described the synthesis of benzyl and benzoyl methyl derivatives, showcasing its use in creating radiolabeled compounds for pharmaceutical applications (Taylor et al., 1996).
- Another study by Mohamad et al. (2017) highlighted its use in synthesizing and characterizing methyl 4-(4-aminostyryl) benzoate, a potential precursor in Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).
Biosynthesis and Emission in Plants
- Methyl 4-(1-aminoethyl)benzoate plays a role in the biosynthesis and emission of volatile compounds in plants. Dudareva et al. (2000) investigated its role in the biosynthesis of methyl benzoate, a major scent compound in snapdragon flowers, revealing insights into plant biochemistry and pollinator attraction (Dudareva et al., 2000).
Enzymatic Transesterification
- The compound has been used in studies exploring enzymatic transesterification processes. Ceni et al. (2011) reported on the ultrasound-assisted enzymatic transesterification of methyl benzoate and glycerol to produce 1-glyceryl benzoate, a process important in industrial chemistry (Ceni et al., 2011).
Molecular Polarizability Studies
- In the field of liquid crystalline mixtures, Shahina et al. (2016) conducted research to understand the phase transition and molecular polarizability in mixtures involving methyl 4-(1-aminoethyl)benzoate derivatives, contributing to our understanding of material science and engineering (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Polyamide Coating Systems
- The compound has also been used in the development of coating systems. Patel et al. (1998) synthesized a bisester involving methyl 4-(1-aminoethyl)benzoate for use in epoxy resins-polyamide coating systems, highlighting its application in industrial coatings (Patel, Baraiya, Patel, Raval, & Thakkar, 1998).
Alzheimer's Disease Research
- Although not directly involving methyl 4-(1-aminoethyl)benzoate, related research on sodium benzoate, a derivative, has been conducted in the field of Alzheimer's disease. Lin et al. (2014) explored its use as a treatment for early-phase Alzheimer disease, contributing to the broader field of neurological research (Lin et al., 2014).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
methyl 4-(1-aminoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYGLHLLQZGWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-aminoethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)






![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2886978.png)